molecular formula C10H7BrClNOS B14466454 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one CAS No. 73227-16-4

2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one

Katalognummer: B14466454
CAS-Nummer: 73227-16-4
Molekulargewicht: 304.59 g/mol
InChI-Schlüssel: FIWQOOGTAXWVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing a thiazole ring substituted with benzyl, bromo, and chloro groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a benzyl-substituted thioamide with a brominating agent and a chlorinating agent in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromo or chloro groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one depends on its specific interactions with molecular targets. For example, it might inhibit enzymes or interact with cellular receptors, leading to specific biological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-4-bromo-1,2-thiazol-3(2H)-one
  • 2-Benzyl-5-chloro-1,2-thiazol-3(2H)-one
  • 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one

Uniqueness

The unique combination of benzyl, bromo, and chloro substituents in 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one might confer specific properties that are not present in similar compounds. This could include unique reactivity or specific biological activities.

Eigenschaften

CAS-Nummer

73227-16-4

Molekularformel

C10H7BrClNOS

Molekulargewicht

304.59 g/mol

IUPAC-Name

2-benzyl-4-bromo-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C10H7BrClNOS/c11-8-9(12)15-13(10(8)14)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

FIWQOOGTAXWVKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.